molecular formula C14H21BrN4O3S B2430659 5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide CAS No. 2034330-96-4

5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide

Cat. No.: B2430659
CAS No.: 2034330-96-4
M. Wt: 405.31
InChI Key: YIACWVZCYPEZGO-UHFFFAOYSA-N
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Description

5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a nicotinamide moiety, and a piperidine ring substituted with a dimethylsulfamoyl group. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide typically involves multiple steps, starting with the preparation of the piperidine derivativeThe final step involves coupling the piperidine derivative with the brominated nicotinamide under suitable reaction conditions, such as the use of a base and a coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling reagents. The specific conditions depend on the desired reaction and the nature of the substituents on the compound.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce more complex molecules with extended conjugation.

Scientific Research Applications

5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylsulfamoyl group play key roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinamide derivatives and piperidine-containing molecules. Examples include:

  • 5-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide
  • 5-fluoro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide

Uniqueness

The uniqueness of 5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence its reactivity and binding interactions, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN4O3S/c1-18(2)23(21,22)19-5-3-11(4-6-19)8-17-14(20)12-7-13(15)10-16-9-12/h7,9-11H,3-6,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIACWVZCYPEZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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